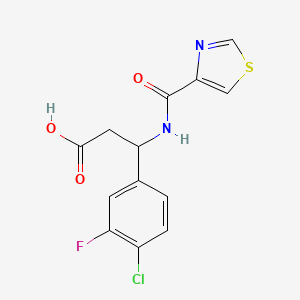

![molecular formula C17H19N3O3 B7642074 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, also known as CPIB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. CPIB is a selective antagonist of the G protein-coupled receptor, GPR40, which is involved in glucose homeostasis and insulin secretion. In

Mecanismo De Acción

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid acts as a selective antagonist of GPR40 by blocking its activation by free fatty acids. GPR40 is activated by long-chain fatty acids and plays a critical role in glucose-stimulated insulin secretion. By blocking GPR40, this compound reduces insulin secretion and improves glucose tolerance. This compound's selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development.

Biochemical and Physiological Effects

This compound has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. This compound's antagonism of GPR40 reduces insulin secretion, which can lead to improved glucose control. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and dyslipidemia. This compound's effects on glucose and lipid metabolism make it a promising therapeutic agent for metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid's selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development. However, this compound's limited solubility in aqueous solutions can make it challenging to work with in lab experiments. This compound's short half-life in vivo also presents a challenge for drug development, as it may require frequent dosing to maintain therapeutic levels.

Direcciones Futuras

Future research on 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid could focus on its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. This compound's selectivity for GPR40 over other G protein-coupled receptors could also be exploited for the development of more selective and effective drugs for diabetes and other metabolic disorders. Further studies on this compound's pharmacokinetics and pharmacodynamics could also lead to the development of more stable and long-lasting drugs. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in scientific research and drug development.

Conclusion

In conclusion, this compound is a promising compound in the field of medical research due to its potential therapeutic applications in metabolic disorders. Its selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development. Further research on this compound's synthesis, mechanism of action, and pharmacokinetics could lead to the development of more effective and selective drugs for the treatment of metabolic disorders.

Métodos De Síntesis

The synthesis of 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid involves several steps, including the preparation of the cyclopropylcarbinol intermediate, the coupling of the intermediate with 4-imidazol-1-ylbenzoic acid, and the final conversion to the desired product. The reaction conditions and reagents used in each step are critical to the success of the synthesis process. The yield and purity of the final product can be optimized by adjusting the reaction parameters.

Aplicaciones Científicas De Investigación

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. This compound's selective antagonism of GPR40 has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. This compound has also been investigated for its potential in treating other metabolic disorders, such as obesity and dyslipidemia.

Propiedades

IUPAC Name |

3-[cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12(17(22)23)10-20(15-6-7-15)16(21)13-2-4-14(5-3-13)19-9-8-18-11-19/h2-5,8-9,11-12,15H,6-7,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEWQDBILWWCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7641995.png)

![3-[(2-Tert-butyl-1,3-thiazole-5-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7641996.png)

![1-[(3-Methyl-3-phenylbutanoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7642010.png)

![3-[(5-chloro-1H-indole-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642012.png)

![4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)

![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)

![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)

![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)

![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)

![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)

![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)

![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)

![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)